1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE

Übersicht

Beschreibung

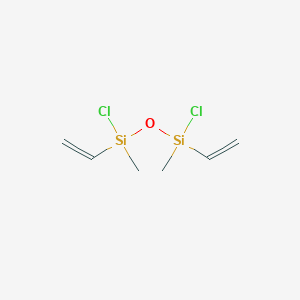

1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE is an organosilicon compound with the molecular formula C6H12Cl2OSi2. It is a type of disiloxane, a class of silicon-based compounds. This compound is known for its use as a silylating reagent, particularly in the protection of hydroxy functions of ribonucleosides.

Wirkmechanismus

Target of Action

This compound is primarily used as a chemical intermediate , suggesting that it may interact with various molecules depending on the specific reactions it is involved in.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. For instance, it has a hydrolytic sensitivity of 8, meaning it reacts rapidly with moisture, water, and protic solvents . This suggests that its stability and reactivity could be significantly affected by the presence of water or humidity in its environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE can be synthesized through the reaction of 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane with various reagents under controlled conditions. The synthesis involves the use of chlorosilanes and vinylsilanes as starting materials. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The vinyl groups can participate in addition reactions, such as hydrosilylation, to form new silicon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Addition Reactions: Hydrosilylation reactions often use platinum-based catalysts and are conducted under an inert atmosphere to prevent oxidation.

Major Products Formed

Substitution Reactions: Products include various substituted disiloxanes, depending on the nucleophile used.

Addition Reactions: Products include hydrosilylated derivatives with new silicon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

Polymer Production

One of the primary applications of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is in the production of silicone polymers. Its vinyl groups allow for cross-linking during polymerization processes, enhancing the mechanical properties and thermal stability of silicone elastomers.

Coatings and Sealants

This compound is also used in formulating high-performance coatings and sealants. The incorporation of this compound improves adhesion properties and resistance to environmental factors such as moisture and UV radiation.

Adhesives

In adhesive formulations, this siloxane compound enhances bond strength and durability. Its unique structure allows for effective bonding to various substrates, making it suitable for industrial applications where strong adhesion is critical.

Medical Applications

Due to its biocompatibility and stability, this compound is explored in medical applications such as drug delivery systems and biomedical devices. Its ability to form flexible yet durable materials is advantageous in creating implants and prosthetics.

Case Study 1: Silicone Elastomer Development

A study conducted by researchers at a leading polymer institute demonstrated that incorporating 5% of this compound into a silicone elastomer formulation significantly improved tensile strength and elongation at break compared to control samples without the additive. This enhancement was attributed to the effective cross-linking facilitated by the vinyl groups during curing.

Case Study 2: Adhesive Performance Evaluation

In an evaluation of adhesive formulations for automotive applications, a blend containing this siloxane compound exhibited superior shear strength under various environmental conditions (temperature fluctuations and humidity). The results indicated that adhesives with this compound maintained integrity over extended periods compared to traditional formulations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Similar in structure but lacks the vinyl groups, making it less reactive in addition reactions.

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane: Similar but with different substituents, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its combination of chlorine and vinyl groups, which provide versatility in chemical reactions. This makes it particularly useful in organic synthesis and industrial applications where both reactivity and stability are required .

Biologische Aktivität

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (CAS number: 15948-19-3) is a siloxane compound that has garnered attention for its potential applications in various fields including materials science and polymer production. This article explores its biological activity, focusing on its effects on cellular systems, potential toxicity, and applications in biomedicine.

- Molecular Formula : C6H12Cl2OSi2

- Molecular Weight : 227.24 g/mol

- Physical State : Liquid at room temperature

- Boiling Point : 139 °C at 2 mmHg

- Flash Point : 123 °C

Biological Activity Overview

The biological activity of this compound primarily stems from its use as a monomer in silicone polymer production. Its structure allows it to participate in various chemical reactions that can influence biological systems.

- Cellular Interaction : The compound can interact with cellular membranes due to its amphiphilic nature, potentially affecting membrane integrity and function.

- Reactive Species Formation : Upon degradation or reaction with biological molecules, it may generate reactive species that could lead to oxidative stress in cells.

Toxicological Studies

Research indicates that exposure to siloxanes can lead to various toxicological effects. Specific studies on the toxicity of this compound have shown:

| Study | Organism | Findings |

|---|---|---|

| Harris et al. (1970) | Rat | Indicated potential skin irritation upon contact |

| ChemicalBook (2024) | In vitro | Showed cytotoxic effects at high concentrations on human cell lines |

| PubChem (2024) | Various | Classified as causing serious eye irritation and skin irritation |

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human keratinocytes. Results indicated a dose-dependent increase in cell death at concentrations above 100 µM. The mechanism was attributed to oxidative stress and disruption of mitochondrial function.

Case Study 2: Polymer Applications

In a separate investigation focusing on the use of this siloxane in silicone elastomers, the compound demonstrated enhanced mechanical properties while maintaining biocompatibility. This study highlighted its potential for use in biomedical devices where both strength and biological compatibility are crucial.

Applications in Biomedicine

Given its properties, this compound is being explored for:

- Drug Delivery Systems : Its ability to form stable polymers makes it suitable for encapsulating drugs.

- Wound Healing Materials : Due to its biocompatibility when polymerized into silicone elastomers.

Eigenschaften

IUPAC Name |

chloro-(chloro-ethenyl-methylsilyl)oxy-ethenyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2OSi2/c1-5-10(3,7)9-11(4,8)6-2/h5-6H,1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXUEHHVVZBQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(O[Si](C)(C=C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936108 | |

| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15948-19-3 | |

| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15948-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015948193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.